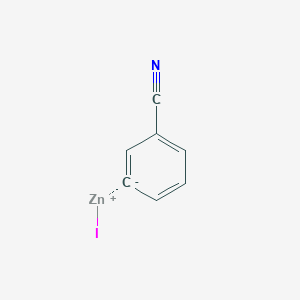

3-Cyanophenylzinc iodide

描述

Historical Context of Organozinc Chemistry

The field of organometallic chemistry began with the synthesis of the first organozinc compound, diethylzinc, by Sir Edward Frankland in 1848. wikipedia.orgslideshare.net This discovery was a landmark achievement, paving the way for the development of valence theory. digitellinc.com In the years that followed, the scope of organozinc chemistry expanded significantly. Key milestones include the use of dialkylzinc reagents in reactions with oxalate (B1200264) esters by Frankland and Duppa, and the pioneering work of Aleksandr Mikhailovich Butlerov and his student Aleksandr Mikhailovich Zaitsev on the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides. digitellinc.com

Further advancements were made by Sergei Nikolaevich Reformatskii, who developed the renowned Reformatsky reaction, which utilizes an α-haloester and zinc to form a zinc enolate. digitellinc.com These early discoveries laid the fundamental groundwork for the extensive use of organozinc reagents in a variety of carbon-carbon bond-forming reactions, which remain central to organic synthesis today. researchgate.net

Distinctive Reactivity and Selectivity of Organozinc Halides

Organozinc halides (RZnX) occupy a special place within the family of organometallic compounds. A defining characteristic is their moderate reactivity compared to more powerful nucleophiles like Grignard (organomagnesium) and organolithium reagents. wikipedia.orgslideshare.net This attenuated reactivity is a direct consequence of the more covalent nature of the carbon-zinc bond. slideshare.net

This moderation translates into a significant synthetic advantage: enhanced chemoselectivity. uni-muenchen.de Organozinc halides can be prepared and used in the presence of a wide array of functional groups, such as esters, amides, and nitriles, that would be incompatible with more reactive organometallics. organic-chemistry.org This tolerance obviates the need for extensive protecting group strategies, streamlining synthetic routes. organic-chemistry.org

Furthermore, the reactivity of organozinc halides can be fine-tuned. For instance, the presence of lithium salts, like lithium chloride (LiCl), can significantly accelerate the rate of zinc insertion into organic halides and solubilize the resulting organozinc species, thereby enhancing their reactivity in subsequent coupling reactions. organic-chemistry.org Despite their generally lower reactivity towards many organic electrophiles, organozinc reagents are potent nucleophiles in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.org

Position of 3-Cyanophenylzinc Iodide within Functionalized Organozinc Reagents

This compound is a prime example of a functionalized organozinc reagent. The "functionalized" designation refers to the presence of a reactive group—in this case, a nitrile (cyano group)—on the organic framework of the reagent. organic-chemistry.org The ability to prepare such reagents is a direct benefit of the chemoselectivity of organozinc chemistry. slideshare.net The formation of organozinc reagents is often facilitated when the organic halide bears an electron-withdrawing substituent, such as a nitrile. wikipedia.org

The synthesis of aryl- and heteroarylzinc reagents, including those with nitrile functionalities, can be achieved through the direct insertion of activated zinc, such as Rieke® Zinc or zinc powder activated with LiCl, into the corresponding aryl iodide or bromide. organic-chemistry.orgriekemetals.com this compound is typically prepared from 3-iodobenzonitrile (B1295488). uni-muenchen.de This reagent serves as a valuable building block, allowing for the introduction of the 3-cyanophenyl moiety into a target molecule through various cross-coupling reactions. riekemetals.com

Overview of Research Significance for this compound

The research significance of this compound lies in its utility as a versatile intermediate in the synthesis of complex organic molecules. Its application has been documented in several key areas of synthetic chemistry.

Notably, it is employed as a reagent in palladium-catalyzed cross-coupling reactions for the synthesis of 5-substituted-2-furaldehydes, which are compounds of biological interest. sigmaaldrich.com Another significant application is in the difunctionalization of indenes, where it participates in α-carbonylalkylarylation to produce α-carbonylalkylarylated indenes. sigmaaldrich.com These applications underscore the reagent's importance in creating substituted aromatic and heterocyclic systems that are often scaffolds for pharmaceuticals and other functional materials.

Data on this compound

The following table summarizes key chemical data for this compound.

| Property | Value | Source |

| CAS Number | 288309-53-5 | sigmaaldrich.com |

| Molecular Formula | C₇H₄INZn | fluorochem.co.uk |

| Molecular Weight | 294.41 g/mol | sigmaaldrich.com |

| Physical Form | Typically supplied as a 0.5 M solution in tetrahydrofuran (B95107) (THF) | sigmaaldrich.com |

| InChI Key | MWVOJRQBIBGPBW-UHFFFAOYSA-M | sigmaaldrich.com |

| SMILES String | I[Zn]c1cccc(c1)C#N | sigmaaldrich.com |

Compound Names Mentioned

Structure

3D Structure of Parent

属性

IUPAC Name |

benzonitrile;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBFIVLHOWOJRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)C#N.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyanophenylzinc Iodide Generation

Direct Metalation Approaches for Aryl Iodides

The direct insertion of zinc metal into the carbon-iodine bond of 3-iodobenzonitrile (B1295488) is a primary method for the synthesis of 3-cyanophenylzinc iodide. This oxidative addition reaction is advantageous due to its operational simplicity. The general transformation is depicted below:

Scheme 1: Direct Insertion of Zinc into 3-Iodobenzonitrile

The success of this reaction is highly dependent on the reactivity of the zinc metal and the solvent system employed.

Activation of Zinc Metal for Enhanced Reactivity

Commercially available zinc powder is often coated with a passivating layer of zinc oxide, which can impede its reaction with organic halides. scribd.com To overcome this, activation of the zinc surface is crucial. Common activation methods include treatment with 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride (TMSCl). scribd.com These activators help to remove the oxide layer and expose a fresh, reactive zinc surface, thereby facilitating the oxidative insertion. The use of lithium chloride has also been shown to drastically increase the rate of zinc insertion and the yield of the resulting organozinc compound for various functionalized aryl iodides and bromides. thieme-connect.com For example, the zinc reagent bearing a cyano group, p-iodobenzonitrile, was obtained in 93% yield with the addition of lithium chloride. thieme-connect.com

Utilization of Highly Reactive Zinc Formulations (e.g., Rieke Zinc, Electrogenerated Zinc)

Highly reactive forms of zinc, such as Rieke zinc, offer a significant advantage in the synthesis of organozinc reagents. riekemetals.com Rieke zinc is prepared by the reduction of a zinc salt, typically zinc chloride, with a potent reducing agent like lithium naphthalenide. uni-muenchen.de This process generates a finely divided, highly active form of zinc that readily undergoes oxidative addition to aryl halides, including those with sensitive functional groups like nitriles, under mild conditions. riekemetals.comuni-muenchen.de The use of Rieke zinc can lead to higher yields and shorter reaction times compared to standard zinc dust. uni-muenchen.de Studies have shown that aryl iodides are readily converted to organozinc reagents using Rieke zinc. nih.gov

The reactivity of Rieke zinc can also be influenced by the salts present in the supernatant from its preparation. nih.gov Research indicates that these residual salts, rather than the composition of the solid zinc particles, can dictate the reactivity towards oxidative addition and even the structure of the final organozinc product. nih.gov

Solvent Effects on Direct Insertion Reactions

The choice of solvent plays a critical role in the direct synthesis of organozinc reagents. Polar aprotic solvents are often required to facilitate the reaction. nih.gov A study comparing the reaction of an organoiodide with zinc in different solvents revealed a significant rate acceleration in dimethyl sulfoxide (B87167) (DMSO) compared to tetrahydrofuran (B95107) (THF). nih.gov In DMSO-d₆, the reaction reached near completion in 30 minutes, whereas in THF-d₈, only 3% conversion was observed in the same timeframe, with the reaction taking 4 hours to reach 96% yield. nih.gov This acceleration in polar solvents is attributed to the faster oxidative addition of the aryl iodide to the zinc surface. nih.gov While polar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) have been traditionally used, the addition of lithium chloride can enable the direct insertion to occur efficiently in THF. nih.govncl.res.in

Table 1: Effect of Solvent on the Direct Synthesis of an Organozinc Reagent

| Solvent | Time for Near Completion | Yield | Reference |

| DMSO-d₆ | 30 minutes | ~100% | nih.gov |

| THF-d₈ | 4 hours | 96% | nih.gov |

| DMF/DMA | 2-22 hours | 65-85% | ncl.res.in |

Data is for a representative organoiodide and illustrates the general trend.

Transmetalation Strategies from Precursor Organometallics

An alternative and highly versatile route to this compound involves a transmetalation step from a more reactive organometallic precursor, such as an organolithium or organomagnesium compound. This two-step approach first generates the organolithium or organomagnesium species from 3-iodobenzonitrile, which is then reacted with a zinc salt.

Halogen-Lithium Exchange with Subsequent Zinc Transmetalation

Halogen-lithium exchange is a rapid and efficient method for generating aryllithium species. wikipedia.org This reaction typically involves treating the aryl halide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. orgsyn.orgharvard.edu The resulting aryllithium is a potent nucleophile and can be readily transmetalated to the less reactive organozinc species upon the addition of a zinc salt, like zinc bromide or zinc iodide. orgsyn.orggoogle.com This method is compatible with a variety of functional groups, including nitriles. orgsyn.org

A general procedure involves the slow addition of butyllithium (B86547) to a solution of the aryl halide in a solvent like THF at very low temperatures (e.g., -100°C), followed by the addition of a solution of a zinc salt. orgsyn.org

Table 2: Representative Halogen-Lithium Exchange and Transmetalation

| Aryl Halide | Reagents | Conditions | Product | Reference |

| 4-Bromobenzonitrile | 1. n-BuLi2. ZnBr₂ | 1. -100°C to -78°C2. -78°C to RT | 4-Cyanophenylzinc bromide | orgsyn.org |

This table shows the synthesis of an isomeric cyanophenylzinc halide, demonstrating the general applicability of the method.

Iodine-Magnesium Exchange with Subsequent Zinc Transmetalation

The iodine-magnesium exchange reaction offers a milder alternative to halogen-lithium exchange for the preparation of functionalized aryl organometallics. orgsyn.org This method typically employs a Grignard reagent, such as isopropylmagnesium chloride, often in the presence of lithium chloride, to facilitate the exchange with the aryl iodide. uni-muenchen.de The resulting arylmagnesium species can then be transmetalated with a zinc salt to afford the desired arylzinc compound. uni-muenchen.de This approach is particularly useful as it tolerates a wider range of functional groups and can be performed at more accessible temperatures (e.g., -30°C to -20°C) compared to the very low temperatures required for halogen-lithium exchange. orgsyn.orguni-muenchen.deuni-muenchen.de

A documented procedure for a related compound involves dissolving 3-iodobenzonitrile in THF, cooling to -30°C, and adding isopropylmagnesium chloride-lithium chloride complex. After stirring, a zinc salt such as zinc pivalate (B1233124) is added to complete the transmetalation. uni-muenchen.de

Table 3: Iodine-Magnesium Exchange and Transmetalation for 3-Cyanophenylzinc Pivalate

| Starting Material | Reagents | Conditions | Product | Reference |

| 3-Iodobenzonitrile | 1. iPrMgCl·LiCl2. Zn(OPiv)₂ | 1. -30°C, 30 min2. Addition at -30°C | (3-Cyanophenyl)zinc pivalate | uni-muenchen.de |

Transmetalation from Other Organometallic Species (e.g., Boron-Zinc Exchange)

Transmetalation, the transfer of an organic ligand from one metal to another, is a powerful and mild method for preparing organozinc reagents like this compound. scielo.br A particularly prominent example is the boron-zinc exchange, which offers an alternative to direct oxidative addition, especially for substrates with sensitive functional groups. wikipedia.orgresearchgate.net

In this process, an organoboron compound, such as a 3-cyanophenylboronic acid or its ester derivative, reacts with a zinc species, typically a dialkylzinc (e.g., diethylzinc) or a zinc salt. scielo.bracs.org The driving force of this exchange is the transfer of the aryl group to the more electropositive zinc center. acs.org This method is highly valued for its compatibility with a wide array of functional groups that might not be stable under the conditions required for other organometallic preparations. wikipedia.org

The general applicability of the boron-zinc exchange has been extensively demonstrated for the synthesis of various functionalized arylzinc reagents. scielo.brresearchgate.net While specific high-yield syntheses of this compound via this route are embedded within the broader context of developing functionalized diorganozincs, the underlying principles confirm its viability. acs.orgnih.gov The reaction typically proceeds under mild conditions and allows for the generation of the target organozinc compound, which can then be used in subsequent transformations like Negishi cross-coupling reactions. wikipedia.orgescholarship.org The stereochemistry of the exchange process has also been a subject of detailed study, although it is more relevant for chiral alkyl groups. acs.orgnih.gov

Influence of Reaction Conditions and Activating Agents on this compound Formation

The successful synthesis of this compound, particularly through the direct insertion of zinc metal into 3-iodobenzonitrile, is profoundly affected by the reaction environment. The choice of solvents, activating agents, and other additives can dramatically influence reaction rates, yields, and the solubility of the resulting organozinc species. acs.orgnih.gov

Role of Lithium Halide Salts (e.g., LiCl) in Organozinc Formation

The addition of lithium chloride (LiCl) is a well-established technique to facilitate the formation of organozinc reagents. wikipedia.org Its primary role is not to clean the zinc surface, but to solubilize the organozinc species as it is formed on the metal surface. nih.govacs.orgacs.orgacs.org Organozinc halides have a tendency to exist as insoluble polymeric aggregates. LiCl breaks down these aggregates by forming a soluble "ate" complex of the type RZnI·LiCl. escholarship.org This solubilization is critical, as it removes the product from the zinc surface, exposing fresh metal for reaction and increasing the concentration of the active reagent in solution. nih.govnih.gov

Studies using fluorescence microscopy have provided direct evidence for this mechanism, showing that LiCl accelerates the solubilization step rather than the initial oxidative addition. acs.orgacs.orgnih.gov This effect is not universal among all lithium salts; the efficacy of the halide anion in coordinating to zinc and promoting solubilization follows the trend I > Br > Cl >> F. nsf.govescholarship.org This correlation highlights that the ability of the salt to solubilize surface intermediates is a key predictor of its effectiveness in macroscale synthesis. nsf.gov

| Salt | Efficacy in Solubilizing Organozinc Intermediate | Macroscale Reaction Rate |

| LiCl | Efficient | High |

| LiBr | Efficient | High |

| LiI | Efficient | High |

| LiF | Inefficient | Low |

| LiOTf | Inefficient | Low |

| NaCl | Ineffective | Low |

| This table summarizes the correlation between the ability of different salts to solubilize surface-bound organozinc intermediates and the observed reaction rates in bulk synthesis, based on microscopy and NMR studies. nih.govnsf.govescholarship.org |

Impact of Polar Aprotic Solvents (e.g., DMSO, NMP)

The choice of solvent is another critical factor. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP), are particularly effective for the formation of arylzinc reagents. researchgate.nettaylorandfrancis.com These solvents possess high dielectric constants and dipole moments, which allow them to effectively dissolve polar compounds, including the organozinc reagents and any salt additives. masterorganicchemistry.commichberk.com

Mechanistic Insights into Zinc Activation and Organozinc Solubilization

The formation of an organozinc reagent via direct insertion of zinc metal into an organic halide is a two-step process: oxidative addition at the metal surface, followed by solubilization of the resulting organozinc species. nih.gov Commercial zinc dust is often coated with a passivating layer of zinc oxide, which must be removed or bypassed. Activation can be achieved by various methods, such as treatment with 1,2-dibromoethane, iodine, or trimethylsilyl chloride, which generate a clean, highly reactive metal surface. wikipedia.orgslideshare.net

The oxidative addition itself is believed to proceed through a radical pathway, involving single-electron transfer from the zinc metal to the aryl iodide. This generates an aryl radical anion, which then fragments into an aryl radical and an iodide ion. The aryl radical subsequently reacts with a zinc species on the surface to form the organozinc iodide. nih.gov

The solubilization of this surface-bound intermediate is the second crucial step and is where additives like LiCl and polar aprotic solvents play their key roles. nih.govacs.orgnih.gov As established, LiCl forms soluble ate-complexes, effectively leaching the organozinc species into the solution. escholarship.org Polar aprotic solvents aid this process by providing a medium in which these charged complexes are stable and soluble. taylorandfrancis.com Mechanistic studies have revealed that without efficient solubilization, the zinc surface becomes passivated by the organozinc product, halting the reaction. acs.orgnih.gov Therefore, the combination of an activated zinc source, an appropriate solvent, and a solubilizing salt like LiCl creates the optimal conditions for the efficient generation of this compound.

Reactivity Profiles of 3 Cyanophenylzinc Iodide in Carbon Carbon Bond Formation

Transition Metal-Catalyzed Cross-Coupling Reactions

Organozinc halides, including 3-cyanophenylzinc iodide, are key reagents in the Negishi coupling, a powerful method for creating carbon-carbon bonds between various organic fragments. These reactions are most commonly catalyzed by palladium or nickel complexes, which facilitate the coupling of the organozinc compound with organic halides or triflates.

Palladium complexes are highly effective catalysts for the cross-coupling of arylzinc reagents. While specific documented examples focusing exclusively on this compound are limited in readily available literature, its reactivity can be understood from the well-established behavior of functionalized arylzinc compounds in palladium-catalyzed Negishi couplings. These reactions are known to be compatible with a wide array of functional groups, including nitriles.

The palladium-catalyzed Negishi coupling is a cornerstone reaction for the synthesis of biaryls and heteroaryl-aryl compounds. In this process, an arylzinc reagent like this compound reacts with an aryl or heteroaryl halide (I, Br, Cl) or triflate (OTf). The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from zinc to palladium, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Research has shown that palladium-phosphinous acid catalysts (POPd) are effective for the coupling of arylzinc reagents with aryl halides, affording biaryls that contain cyano groups in high yields, typically ranging from 75% to 93%. acs.org This indicates that this compound is a suitable substrate for such transformations, leading to the formation of cyanobiphenyl structures. The reactivity of the aryl halide partner generally follows the order I > OTf > Br >> Cl.

The coupling of arylzinc reagents with sp³-hybridized carbon centers, such as those in alkyl halides, presents unique challenges. A significant potential side reaction is β-hydride elimination, which can occur if the alkyl halide possesses a hydrogen atom on the carbon atom beta to the halogen. This process can lead to the formation of undesired alkene byproducts and reduction of the aryl partner.

To mitigate this, specialized palladium catalysts, often featuring sterically bulky and electron-rich phosphine (B1218219) ligands, have been developed. Ligands such as CPhos have proven effective in promoting the desired reductive elimination step over β-hydride elimination in the coupling of secondary alkylzinc halides with aryl halides. acs.orgmit.edu This allows for the efficient formation of C(sp²)-C(sp³) bonds, enabling the synthesis of alkylated arenes. While not specifically documented for this compound, these advanced catalytic systems are expected to be applicable.

Acylative cross-coupling provides a direct route to ketone synthesis by reacting an organometallic reagent with an acyl halide. This compound can serve as the nucleophilic partner in a palladium-catalyzed reaction with various acyl chlorides. This method is a powerful alternative to traditional Friedel-Crafts acylation, as it offers greater functional group tolerance and regiocontrol. acs.org

Studies on the acylative Negishi coupling of stabilized arylzinc iodides have demonstrated the successful synthesis of chalcones and other ketones. mdpi.com The reaction proceeds effectively using palladium catalysts, often in combination with phosphine ligands. For instance, the coupling of 3-chlorophenylzinc iodide with cinnamoyl chloride highlights the feasibility of this transformation for substituted phenylzinc halides. mdpi.com By analogy, this compound is expected to react similarly with a range of aliphatic and aromatic acyl chlorides to produce the corresponding 3-cyanophenyl ketones in good to excellent yields. acs.orgmdpi.com

The choice of ligand coordinated to the palladium center is critical for the success of Negishi coupling reactions. Ligands modulate the electronic properties and steric environment of the palladium catalyst, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

For the coupling of arylzinc reagents, various phosphine ligands have been employed.

Triphenylphosphine (PPh₃) is a classical, less expensive ligand that has been used effectively in acylative cross-couplings. mdpi.com

Tricyclohexylphosphine (PCy₃) , a more basic alkyl phosphine, can sometimes lead to less efficient reductive elimination due to its strong electron-donating character. mdpi.com

Biaryl phosphine ligands (e.g., SPhos, XPhos, CPhos) are a modern class of bulky, electron-rich ligands that are highly effective in a broad range of cross-coupling reactions, including those involving challenging substrates like aryl chlorides or sterically hindered partners. acs.orgmdpi.com They generally accelerate reductive elimination and promote catalyst stability.

Additives can also play a crucial role. In the formation of organozinc reagents, lithium chloride (LiCl) is often used as an activating agent to facilitate the insertion of zinc metal into the organic halide. This salt remains in the solution and can influence the subsequent cross-coupling step by breaking up zinc aggregate species and facilitating transmetalation.

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. They are particularly effective for coupling with more challenging electrophiles like aryl chlorides and can exhibit different reactivity and selectivity profiles.

Detailed research has demonstrated the efficacy of nickel catalysis in the cross-coupling of this compound. In a specific application, this compound was successfully coupled with an aromatic halide using a nickel-based catalytic system. The reaction employed Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) as the catalyst precursor in combination with a phosphine ligand to achieve the desired product. acs.org This finding underscores the synthetic utility of nickel catalysts for reactions involving functionalized organozinc reagents like this compound.

| Organozinc Reagent | Coupling Partner | Catalyst | Ligand | Conditions | Product |

|---|---|---|---|---|---|

| This compound | Aromatic Halide | Ni(acac)₂ (2.5 mol%) | DPE-Phos (5.0 mol%) | THF, 25 °C, 18 h | Corresponding biaryl product |

Copper-Promoted and Catalyzed Reactions with this compound

Copper catalysis offers a complementary approach to nickel for the activation of organozinc reagents in carbon-carbon bond formation. These reactions are often characterized by their mild conditions and high functional group tolerance.

The copper-catalyzed conjugate addition, or Michael addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. chemistrysteps.comwikipedia.orgorganic-chemistry.orgmakingmolecules.com In this process, organozinc reagents like this compound can be used to generate a more reactive organocopper species in situ through transmetalation. This transient organocopper reagent then adds to the β-position of an enone, enal, or other Michael acceptor.

This transformation is highly valuable for the synthesis of a wide range of organic molecules. chemistrysteps.com The reaction can be performed under mild conditions, and recent developments have even demonstrated the feasibility of conducting these reactions in aqueous media at room temperature, highlighting the robustness of this methodology. nih.govresearchgate.net The use of chiral ligands can render these additions enantioselective, providing access to chiral ketones and other valuable building blocks.

Table 1: Illustrative Data for Copper-Catalyzed Conjugate Addition of Arylzinc Reagents to Enones

| Entry | Michael Acceptor | Arylzinc Reagent | Catalyst System | Solvent | Yield (%) | Reference |

| 1 | Cyclohexenone | PhZnI | CuI (cat.) | THF | >95 | General Example |

| 2 | Chalcone | 4-MeC₆H₄ZnI | CuCN·2LiCl | THF | High | General Example |

Note: This table provides illustrative examples of copper-catalyzed conjugate additions with arylzinc reagents. Specific data for this compound is required for a precise representation of its reactivity.

Beyond conjugate addition, copper-catalyzed cross-coupling reactions of organozinc reagents with a variety of electrophiles are also possible. These reactions can lead to the formation of diverse molecular architectures. For instance, the coupling of organozinc reagents with acyl chlorides provides a direct route to ketones. While palladium is more commonly used for such transformations, copper catalysis can offer advantages in terms of cost and reactivity. The specific reactivity of this compound with a range of electrophiles under copper catalysis would depend on the reaction conditions and the nature of the electrophile.

Other Carbon-Carbon Bond Forming Reactions Involving this compound

The Barbier reaction is an organometallic reaction that involves the in situ formation of an organometallic reagent in the presence of a carbonyl compound and an alkyl halide. illinois.edu This one-pot procedure is particularly useful for the synthesis of alcohols. illinois.edu When an allyl halide is used, the reaction is termed an allylation. Zinc is a commonly used metal in Barbier-type reactions due to its low cost and tolerance to various functional groups. nih.gov

In the context of this compound, a Barbier-type reaction would involve the reaction of 3-iodobenzonitrile (B1295488) with zinc in the presence of an aldehyde or ketone and an allyl halide. Alternatively, pre-formed this compound could be reacted with an aldehyde and an allyl halide. This would result in the formation of a homoallylic alcohol bearing a 3-cyanophenyl group. The reaction is often carried out in aqueous media, which aligns with the principles of green chemistry. nih.gov

Table 2: Representative Barbier-type Allylation Reactions with Organozinc Reagents

| Entry | Carbonyl Compound | Allyl Halide | Metal | Solvent | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | Allyl bromide | Zn | aq. NH₄Cl/THF | 1-Phenyl-3-buten-1-ol | 87 | nih.gov |

| 2 | Acetophenone | Allyl bromide | Zn | aq. NH₄Cl/THF | 2-Phenyl-4-penten-2-ol | 83 | nih.gov |

Note: This table showcases general Barbier-type allylations using zinc. Specific examples with this compound are needed to accurately depict its reactivity profile in this transformation.

Cyclization Reactions with Allenyl Substrates

Palladium-catalyzed reactions involving allenes are a versatile method for constructing carbo- and heterocyclic frameworks. nih.govrsc.orgresearchgate.netresearchgate.net A common strategy involves the coupling and subsequent cyclization of allenyl substrates, such as allenyl malonates, with aryl halides. nih.govrsc.org The reaction cascade is typically initiated by the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by carbopalladation of the allene. This generates a π-allyl palladium intermediate which can then undergo an intramolecular nucleophilic attack to form a cyclic product. nih.gov

While many examples in the literature utilize aryl iodides directly, the use of an organozinc reagent like this compound is mechanistically analogous within a Negishi-type cross-coupling cycle. In such a scenario, the transmetalation step from the arylzinc reagent to the palladium catalyst would precede the carbopalladation and cyclization sequence. This approach allows for the introduction of the 3-cyanophenyl group onto the allenic substrate, leading to the formation of highly functionalized vinyl-substituted cyclic compounds. The methodology is noted for its ability to tolerate a wide array of functional groups and for its high regioselectivity. rsc.org

The general mechanism for this transformation is outlined below:

Oxidative Addition: The Pd(0) catalyst reacts with an aryl halide (or transmetalates with an arylzinc halide) to form an Ar-Pd(II)-X complex.

Carbopalladation: The aryl group is inserted across one of the double bonds of the allene, forming a π-allyl palladium intermediate.

Intramolecular Cyclization: The nucleophilic portion of the allenyl substrate (e.g., the malonate carbanion) attacks the π-allyl complex.

Reductive Elimination/Protonolysis: The cycle is completed, regenerating the Pd(0) catalyst and yielding the final cyclized product.

| Allenyl Substrate | Arylating Agent | Catalyst | Potential Product | Reaction Type |

|---|---|---|---|---|

| Diethyl 2-allyl-2-(prop-1,2-dien-1-yl)malonate | This compound | Pd(0) complex | Diethyl 2-allyl-2-(4-(3-cyanophenyl)cyclopent-3-en-1-yl)malonate | Palladium-Catalyzed Coupling-Cyclization |

Electrophilic Amination Reactions

Electrophilic amination serves as a crucial alternative to traditional nucleophilic methods for forming carbon-nitrogen bonds, particularly when the carbon center is nucleophilic. Organozinc reagents, including this compound, are excellent substrates for these reactions. Cobalt-catalyzed electrophilic amination of arylzinc reagents provides an efficient route to both secondary and tertiary arylamines under mild conditions. acs.org

The reaction typically involves a low-valent cobalt catalyst that facilitates the coupling of the arylzinc compound with an electrophilic nitrogen source, such as N-chloroamines or O-benzoylhydroxylamines. acs.org This methodology is valued for its broad substrate scope and tolerance of various functional groups on both the organozinc reagent and the aminating agent. The presence of a cyano group on the arylzinc reagent is generally well-tolerated in cobalt-catalyzed cross-coupling reactions, allowing for the synthesis of complex, functionalized aniline (B41778) derivatives.

| Arylzinc Reagent | Aminating Agent | Catalyst | Product | Yield |

|---|---|---|---|---|

| 4-Fluorophenylzinc pivalate (B1233124) | N-hydroxypiperidine benzoate | CoCl₂·2LiCl | 1-(4-Fluorophenyl)piperidine | 97% |

| 4-Chlorophenylzinc pivalate | N-hydroxymorpholine benzoate | CoCl₂·2LiCl | 4-(4-Chlorophenyl)morpholine | 85% |

| This compound (representative) | N-hydroxymorpholine benzoate | CoCl₂·2LiCl | 4-(3-Cyanophenyl)morpholine | N/A |

Data for fluoro- and chloro-substituted examples are derived from related studies on arylzinc pivalates. The entry for this compound is representative of the expected transformation.

Chemoselectivity and Functional Group Compatibility of the Cyano Moiety in this compound Reactions

A significant advantage of organozinc reagents in transition-metal-catalyzed cross-coupling reactions is their exceptional functional group tolerance. wikipedia.orgresearchgate.net This characteristic is particularly relevant for this compound, where the reactivity of the cyano (nitrile) group must be considered. In the context of palladium-catalyzed Negishi coupling, the carbon-zinc bond is significantly more reactive than the cyano group, allowing for selective C(sp²)–C(sp²) or C(sp²)–C(sp³) bond formation while leaving the nitrile moiety intact. wikipedia.orgnih.gov

Research has demonstrated that aryl halides bearing electron-withdrawing groups, such as nitriles, are effective electrophiles in Negishi couplings. For instance, the coupling of secondary alkylzinc halides proceeds efficiently with 2-bromobenzonitrile, indicating that the cyano group does not interfere with the catalytic cycle. nih.gov This tolerance extends to the organometallic partner; the cyano group on this compound is preserved during cross-coupling with various aryl and vinyl halides. This chemoselectivity is crucial for the synthesis of complex molecules where the nitrile can be retained as a key functional handle for subsequent transformations.

The compatibility of the Negishi coupling allows for the presence of a wide range of functional groups on the coupling partner, including esters, ketones, ethers, and even other halides, without requiring protecting groups. nih.govorganic-chemistry.org This broad compatibility makes this compound a valuable building block for synthesizing polyfunctional aromatic compounds.

| Organozinc Reagent | Coupling Partner | Functional Group on Partner | Catalyst System | Result |

|---|---|---|---|---|

| Isopropylzinc bromide | 2-Bromobenzonitrile | Cyano (-CN) | Pd(OAc)₂ / CPhos | High yield of coupled product, cyano group intact. nih.gov |

| This compound | 4-Iodoacetophenone | Ketone (-COCH₃) | Pd(PPh₃)₄ (typical) | Expected to proceed with high chemoselectivity. |

| This compound | Methyl 4-iodobenzoate | Ester (-COOCH₃) | Pd(PPh₃)₄ (typical) | Expected to proceed with high chemoselectivity. |

| This compound | 1-Bromo-4-nitrobenzene | Nitro (-NO₂) | Pd(PPh₃)₄ (typical) | Expected to proceed with high chemoselectivity. |

Stereochemical Aspects in Reactions Involving 3 Cyanophenylzinc Iodide

Diastereoselective Transformations Promoted by 3-Cyanophenylzinc Iodide

There is a lack of specific research in the reviewed literature detailing diastereoselective transformations where this compound acts as a key reagent or promoter. In broader contexts, diastereoselective additions of organozinc reagents are often influenced by the inherent chirality of the substrate, the presence of chiral auxiliaries, or chelation control. For instance, the addition of organozinc reagents to chiral α-imino esters can proceed with high diastereoselectivity, which is dependent on the solvent, temperature, and the nature of the chiral auxiliary. However, no specific examples or data tables involving this compound in such transformations have been documented in the searched scientific literature.

Regioselective Considerations in Coupling and Addition Reactions

While the regioselectivity of organozinc reagents in reactions like the Negishi cross-coupling is a critical aspect, specific studies focusing on this compound are not detailed in the available literature. In the coupling of polyfunctionalized aromatic and heteroaromatic compounds, the site of reaction is determined by factors such as the electronic nature of the substituents, steric hindrance, and the specific catalyst system employed. For an arylzinc reagent like this compound, the Negishi coupling with a di- or polyhalogenated arene would be expected to proceed with a degree of regioselectivity. However, without experimental data, any discussion on the specific regiochemical outcome of reactions involving the meta-cyano substituted phenylzinc iodide remains speculative.

Retention of Configuration in Organozinc Reactions

The stereochemical outcome of cross-coupling reactions involving organozinc reagents, particularly those with a stereocenter at the carbon bound to zinc, is of significant mechanistic interest. Typically, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are known to proceed with retention of configuration at the sp2 carbon of the organozinc reagent. This is a general principle for many organometallic cross-coupling reactions. As this compound is an sp2-hybridized arylzinc reagent without a stereogenic center on the carbon-zinc bond, the concept of retention of configuration in this context is not applicable in the same way as it is for chiral secondary alkylzinc reagents. The fundamental stereochemical integrity of the aromatic ring is maintained throughout the reaction sequence.

Mechanistic Investigations of 3 Cyanophenylzinc Iodide Reactivity

Oxidative Addition Pathways in Catalytic Cycles

The initiation of a cross-coupling reaction involving 3-cyanophenylzinc iodide typically commences with the oxidative addition of an organic halide to a low-valent transition metal catalyst, most commonly a palladium(0) complex. wikipedia.orgorganic-chemistry.org This step is a critical part of the catalytic cycle as it activates the electrophilic partner. The generally accepted mechanism involves the insertion of the palladium(0) center into the carbon-halide bond of the aryl or vinyl halide, resulting in a palladium(II) intermediate. wikipedia.org The rate of this oxidative addition is influenced by the nature of the halide, with the reactivity order typically being I > Br > Cl. uvic.ca

For the catalytic cycle to proceed, the palladium(0) species must be available to react. Often, a stable precatalyst is used, which then generates the active catalyst in situ. uni-muenchen.de The oxidative addition itself is a complex process and its exact mechanism can be unresolved, with potential for both SN2-like and concerted pathways. wikipedia.org

Transmetalation Kinetics and Thermodynamics in Cross-Coupling

The rate of transmetalation can be influenced by several factors, including the nature of the ligands on the palladium, the solvent, and the presence of additives. For instance, in Negishi couplings, the use of polar solvents can be beneficial. nih.gov The presence of lithium salts can also accelerate the reaction, presumably by breaking up organozinc aggregates to form more reactive monomeric zincate species. uni-muenchen.de

Table 1: Representative Factors Influencing Transmetalation in Negishi Coupling

| Factor | Influence on Transmetalation Rate | Rationale |

|---|---|---|

| Ligand on Palladium | Bulky, electron-donating ligands can accelerate the process. | They facilitate the formation of a more reactive, coordinatively unsaturated palladium complex. |

| Solvent | Polar aprotic solvents like THF or DMF are generally effective. nih.gov | They can help to solvate the organozinc reagent and stabilize charged intermediates. |

| Additives | Lithium halides can increase the rate. uni-muenchen.de | They break down aggregates of the organozinc reagent, increasing the concentration of the active monomeric species. |

| Aryl Group Substituent | Electron-donating groups generally increase the rate. | They enhance the nucleophilicity of the transferring aryl group. |

Reductive Elimination Studies from Transition Metal Complexes

The final step in the catalytic cycle is reductive elimination, where the two organic groups on the diorganopalladium(II) complex couple and are expelled as the final product, regenerating the palladium(0) catalyst. umb.edu This step is crucial for catalyst turnover and the formation of the desired carbon-carbon bond. For reductive elimination to occur, the two organic ligands must typically be in a cis orientation on the metal center. umb.edu

Studies on arylpalladium cyanide complexes have shown that the electronic properties of the aryl group significantly impact the rate of reductive elimination. nih.gov In the case of forming an aryl nitrile, arylpalladium cyanide complexes with electron-donating substituents on the aryl ligand undergo reductive elimination faster than those with electron-withdrawing substituents. nih.gov This is somewhat counterintuitive compared to other reductive eliminations.

For the coupling of the 3-cyanophenyl group with another organic fragment, the electron-withdrawing nature of the cyano group would be expected to influence the rate. Computational studies on related systems suggest that electron-withdrawing groups on the aryl ligand can sometimes facilitate reductive elimination by stabilizing the transition state. uab.cat The precise effect would depend on the nature of the other coupling partner.

Table 2: General Trends in Reductive Elimination from Pd(II) Complexes

| Factor | Influence on Reductive Elimination Rate | Rationale |

|---|---|---|

| Nature of Ligands | Bulky ligands can promote reductive elimination. | They can increase steric strain in the palladium(II) complex, which is relieved upon product formation. |

| Electronic Properties of Coupling Partners | Electron-withdrawing groups can sometimes accelerate the reaction. uab.cat | They can stabilize the developing negative charge on the metal center in the transition state. |

| Coordination Geometry | cis-orientation of the two organic groups is required. umb.edu | This geometric arrangement allows for the necessary orbital overlap for bond formation. |

Exploration of Radical Mechanism Involvement

While the majority of palladium-catalyzed Negishi couplings are believed to proceed through the ionic Pd(0)/Pd(II) cycle described above, the involvement of radical pathways cannot be entirely discounted, particularly when using other transition metals like nickel or under specific reaction conditions. nih.gov

The formation of radical intermediates can be initiated by single-electron transfer (SET) from the low-valent metal catalyst to the organic halide. The resulting aryl radical can then participate in the catalytic cycle. The use of radical scavengers, such as TEMPO, can be employed to probe for the presence of radical intermediates; suppression of the reaction in the presence of such scavengers is strong evidence for a radical mechanism. nih.gov

In the context of this compound, while a radical mechanism is less commonly invoked for palladium-catalyzed reactions, it is a plausible alternative with nickel catalysts. Nickel catalysts are known to access Ni(I) and Ni(III) oxidation states, which are conducive to radical pathways. nih.gov The electron-deficient nature of the 3-cyanophenyl ring could potentially influence its reactivity towards radical addition.

Role of Ligands and Solvents in Reaction Mechanism and Selectivity

Ligands and solvents play a crucial role in modulating the reactivity and selectivity of cross-coupling reactions involving this compound. The choice of ligand on the transition metal catalyst can influence every step of the catalytic cycle. nih.gov

Oxidative Addition: Electron-rich and bulky phosphine (B1218219) ligands can promote the oxidative addition of aryl halides. uvic.ca

Transmetalation: The nature of the ligand can affect the rate and efficiency of the transfer of the 3-cyanophenyl group to the palladium center.

Reductive Elimination: Bulky ligands can sterically accelerate the reductive elimination step. uab.cat

The solvent can significantly impact the reaction by influencing the solubility of the organozinc reagent, the stability of intermediates, and the aggregation state of the organometallic species. nih.gov Polar aprotic solvents like THF and DMF are commonly used in Negishi couplings. nih.gov In some cases, the choice of solvent can even affect the mechanistic pathway. nih.gov For instance, certain solvents might favor an ionic mechanism, while others could promote radical pathways.

Table 3: Influence of Ligands and Solvents on Negishi Coupling

| Component | Effect on Reaction | Examples |

|---|---|---|

| Ligands | Modulate catalyst activity, stability, and selectivity. nih.gov | Triphenylphosphine, Buchwald-type biarylphosphines. |

| Solvents | Affect solubility, reaction rates, and sometimes the mechanism. nih.gov | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF), Toluene. |

Computational and Theoretical Studies of this compound Transformations

Computational and theoretical studies, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms of cross-coupling reactions. uab.caticiq.org These studies can provide detailed information on the structures of intermediates and transition states, as well as the energetics of each elementary step in the catalytic cycle.

While specific DFT studies solely focused on this compound are not widely reported, computational investigations of the Negishi coupling with various arylzinc reagents have provided valuable general insights. iciq.org These studies have helped to:

Clarify the role of ligands and additives in promoting different steps of the reaction.

Investigate the feasibility of different mechanistic pathways, including ionic versus radical mechanisms.

Rationalize the observed selectivity in cross-coupling reactions.

A theoretical study of this compound would likely focus on how the electronic perturbation of the cyano group affects the energies of the frontier orbitals of the organozinc reagent, and how this, in turn, influences the transition state energies for transmetalation and reductive elimination. Such studies could provide a quantitative understanding of its reactivity and guide the rational design of more efficient catalytic systems. rsc.org

Synthetic Applications and Strategic Utility of 3 Cyanophenylzinc Iodide

Synthesis of Complex Molecular Architectures and Intermediates

The utility of 3-Cyanophenylzinc iodide as a nucleophilic partner in cross-coupling reactions allows for the construction of elaborate molecular structures. Its ability to participate in palladium-catalyzed reactions has been effectively demonstrated in the synthesis of specialized heterocyclic and carbocyclic systems.

One notable application is in the palladium-catalyzed synthesis of 5-substituted 2-furaldehydes. sigmaaldrich.comnih.gov These compounds are important intermediates due to their biological significance. In a typical reaction, this compound is coupled with a suitable brominated furaldehyde derivative, such as 5-bromo-2-furaldehyde, in the presence of a palladium catalyst. This reaction proceeds under mild conditions, highlighting the reagent's functional group compatibility, as the aldehyde and nitrile groups remain intact. nih.gov

Another significant use of this compound is in the difunctionalization of indenes. sigmaaldrich.com This process, involving an α-carbonylalkylarylation, allows for the simultaneous introduction of both an aryl group (from the organozinc reagent) and a carbonyl-containing alkyl group onto the indene (B144670) scaffold. sigmaaldrich.com This transformation provides a direct route to complex, functionalized indenes, which are core structures in various biologically active molecules and materials. The reaction showcases the reagent's capacity to form C(sp²)-C(sp³) bonds in a controlled manner.

The following table summarizes representative applications of this compound in the synthesis of complex intermediates.

| Starting Material | Coupling Partner | Product Class | Significance |

| Indene Derivative | This compound & α-carbonyl alkyl halide | α-carbonyl-alkylarylated indenes | Access to complex functionalized carbocycles. sigmaaldrich.com |

| 5-Bromo-2-furaldehyde | This compound | 5-(3-Cyanophenyl)-2-furaldehyde | Synthesis of biologically relevant heterocyclic compounds. sigmaaldrich.comnih.gov |

Development of New Synthetic Methodologies Leveraging this compound's Properties

The development of novel synthetic methods often relies on the unique properties of reagents like this compound. Organozinc halides, in general, are valued for their high functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents. wikipedia.org The presence of the electron-withdrawing nitrile group in this compound modulates its reactivity, a property that can be exploited in designing selective transformations.

New methodologies in cross-coupling, such as the Negishi coupling, continually expand the utility of organozinc reagents. wikipedia.org Research in this area focuses on developing more efficient and robust catalytic systems that can operate under milder conditions with lower catalyst loadings. While specific new methodologies developed exclusively for this compound are not extensively documented, its properties are leveraged within the broader context of advancing organozinc chemistry. For instance, the development of nickel and palladium catalysts with specialized ligands has enabled the coupling of organozinc halides with a wider range of electrophiles, including challenging substrates like alkyl halides. orgsyn.org

Furthermore, the preparation of organozinc reagents has been improved by methods that enhance their reactivity and ease of synthesis. The use of activating agents, such as lithium chloride (LiCl), facilitates the oxidative addition of zinc metal into aryl iodides, allowing the formation of organozinc reagents like this compound at lower temperatures and without the need for highly polar, aprotic solvents. nih.gov This methodological improvement makes the synthesis and subsequent use of such reagents more practical and accessible for a broader range of applications.

The table below outlines key properties of aryl zinc iodides and the methodological advancements they enable.

| Property | Methodological Advancement | Benefit |

| High Functional Group Tolerance | Negishi Cross-Coupling | Allows for the synthesis of complex molecules without extensive use of protecting groups. wikipedia.org |

| Moderate Reactivity | Selective C-C Bond Formation | Enables chemoselective reactions in the presence of multiple reactive sites. libretexts.org |

| Amenability to LiCl Activation | Improved Reagent Preparation | Facilitates synthesis of the organozinc reagent under milder conditions with broader substrate scope. nih.gov |

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. nih.gov The on-demand synthesis and immediate consumption of reactive intermediates are hallmarks of this technology. Organozinc reagents, which can be unstable and sensitive to air and moisture, are particularly well-suited for generation and use in continuous flow systems. nih.govresearchgate.net

While the integration of this compound into flow systems has not been specifically detailed in available literature, the established methodologies for other organozinc halides provide a clear blueprint for its application. In a typical setup, a solution of the corresponding aryl iodide (3-iodobenzonitrile) is passed through a heated column packed with activated zinc metal. nih.govacs.org This process generates a stream of the organozinc reagent, which can then be directly merged with a second stream containing a coupling partner and a catalyst to perform reactions such as Negishi coupling. acs.orgresearchgate.net

This approach mitigates the risks associated with preparing and storing larger quantities of potentially pyrophoric organometallic reagents. acs.org The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields, better selectivity, and more consistent product quality. researchgate.net The successful application of flow chemistry to generate and use various aryl, alkyl, and benzylzinc reagents strongly suggests its applicability to this compound for safer and more efficient manufacturing processes. nih.govacs.orgresearchgate.net

| Feature of Continuous Flow | Advantage for Organozinc Chemistry | Relevance to this compound |

| On-demand Generation | Enhanced safety by avoiding isolation and storage of sensitive reagents. nih.govacs.org | The reagent can be synthesized and used immediately, minimizing decomposition and handling risks. |

| Precise Parameter Control | Improved reaction yields, selectivity, and reproducibility. researchgate.net | Optimization of coupling reactions involving this compound becomes more efficient. |

| Scalability | Straightforward scale-up by extending operation time or using larger reactors. acs.org | Enables efficient production of derivatives for industrial applications. |

Applications in Solid-Supported Organic Synthesis

Solid-supported organic synthesis facilitates the purification of reaction products by simplifying the removal of excess reagents and by-products through simple filtration. scispace.com This is particularly advantageous in multi-step syntheses and library generation. While the direct use of this compound on a solid support is not well-documented, general strategies for immobilizing organometallic reagents or their substrates are applicable.

One approach involves anchoring the substrate to a solid support (e.g., a polymer resin) and then treating it with the organozinc reagent in solution. After the reaction, the resin-bound product is washed to remove all solution-phase components, and the product is subsequently cleaved from the support.

A more advanced strategy involves the development of solid-supported organozinc reagents themselves. For example, solid arylzinc pivalates have been prepared, which exhibit significantly enhanced stability towards air and moisture compared to their solution-phase counterparts. orgsyn.org These solid reagents can be prepared, stored, and handled with greater ease. Although this specific methodology has not been reported for a 3-cyanophenyl derivative, the principle demonstrates the potential for creating more robust and user-friendly versions of organozinc reagents. Such solid-supported reagents could be particularly useful in automated synthesis platforms for the rapid generation of compound libraries.

| Strategy | Description | Potential Advantage for this compound |

| Substrate Immobilization | The coupling partner of the organozinc reagent is attached to a solid support. | Simplifies purification; excess this compound and by-products are washed away. scispace.com |

| Reagent Immobilization | Development of a solid-supported form of the organozinc reagent. | Enhanced stability and ease of handling; allows for simple removal of the zinc species after reaction. orgsyn.org |

Future Directions and Emerging Research Avenues in 3 Cyanophenylzinc Iodide Chemistry

Expansion of Catalytic Systems and Ligand Design

The utility of 3-cyanophenylzinc iodide in cross-coupling reactions is intrinsically linked to the development of sophisticated catalytic systems. While palladium-based catalysts have been the workhorse in Negishi cross-coupling reactions, future research is poised to expand the repertoire of metals and ligands to fine-tune reactivity and broaden the substrate scope. wikipedia.org

Catalyst and Ligand Development for this compound Reactions

| Catalyst System | Ligand Type | Potential Advantages | Research Focus |

| Palladium-based | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | High efficiency for sterically and electronically demanding substrates. mit.edunih.gov | Optimization for electron-deficient arylzinc reagents like this compound. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ability, leading to highly active and stable catalysts. organic-chemistry.org | Design of NHC ligands with tailored steric and electronic properties for specific applications. | |

| Nickel-based | Phosphines, Pybox | Lower cost compared to palladium, unique reactivity profiles. nih.gov | Exploring Ni-catalyzed couplings of this compound with a wider range of electrophiles. |

| Iron/Cobalt-based | Various | Abundant and low-toxicity metals, promoting sustainable chemistry. | Development of robust and efficient catalysts for practical synthetic applications. |

Future efforts will likely concentrate on the design of ligands that can enhance the catalytic activity and selectivity in reactions involving this compound. For instance, the development of electron-rich and sterically hindered phosphine (B1218219) ligands, which have shown success in other Negishi couplings, could be beneficial. mit.edunih.gov Furthermore, the exploration of N-heterocyclic carbene (NHC) ligands is a promising avenue, given their strong σ-donating properties that can stabilize catalytic intermediates and promote efficient catalysis. organic-chemistry.org

Beyond palladium, there is a growing interest in employing more earth-abundant and less expensive metals such as nickel, iron, and cobalt for cross-coupling reactions. wikipedia.org Investigating the compatibility of this compound with these alternative catalytic systems could open up new and more sustainable synthetic routes.

Asymmetric Catalysis and Stereocontrol Enhancement

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the development of asymmetric catalytic methods involving organozinc reagents is a vibrant area of research. While reports specifically detailing the asymmetric applications of this compound are limited, the broader field of asymmetric Negishi cross-coupling provides a clear roadmap for future investigations.

A key strategy in this domain is the use of chiral ligands that can induce enantioselectivity in the carbon-carbon bond-forming step. The development of novel chiral phosphines, N-heterocyclic carbenes, and other ligand classes will be crucial for achieving high levels of stereocontrol in reactions with this compound. For example, nickel-catalyzed asymmetric cross-couplings of racemic propargylic halides with arylzinc reagents have been successfully demonstrated using chiral pybox ligands, suggesting a potential avenue for similar transformations with this compound. nih.gov

Future research will likely focus on:

Design of Novel Chiral Ligands: Synthesizing and screening new classes of chiral ligands specifically tailored for arylzinc reagents bearing electron-withdrawing groups.

Stereoconvergent Couplings: Developing methods where a racemic starting material is converted into a single enantiomer of the product, thereby enhancing efficiency.

Diastereoselective Reactions: Exploring diastereoselective cross-coupling reactions to construct molecules with multiple stereocenters in a controlled manner. academie-sciences.fr

Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations

While the Negishi cross-coupling is a primary application, the reactivity of this compound can be harnessed for a wider array of bond-forming reactions. Future research is expected to uncover novel transformations that go beyond traditional cross-coupling paradigms.

One emerging area is the participation of organozinc reagents in tandem or multicomponent reactions, where multiple bond-forming events occur in a single operation. This approach offers significant advantages in terms of efficiency and atom economy. Investigating the ability of this compound to participate in such cascades could lead to the rapid assembly of complex molecular architectures.

Furthermore, the formation of carbon-heteroatom bonds is a critical aspect of organic synthesis. While organozinc reagents are primarily used for C-C bond formation, exploring their potential in C-N, C-O, and C-S bond-forming reactions is a compelling research direction. This could involve the development of new catalytic systems that facilitate reductive elimination to form these heteroatomic bonds.

Sustainable and Green Chemistry Approaches in Organozinc Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic methodologies. In the context of this compound chemistry, several avenues for enhancing sustainability are being pursued.

A significant focus is on the replacement of traditional organic solvents with more environmentally benign alternatives. Research into conducting Negishi cross-coupling reactions in aqueous micellar systems or green solvents like N-hydroxyethylpyrrolidone is gaining traction. digitellinc.comacs.org The development of robust catalytic systems that are effective in these media will be crucial for the broader adoption of these sustainable practices.

Other green chemistry strategies include:

Catalyst Recycling: Designing heterogeneous catalysts or catalyst systems that can be easily recovered and reused, thereby reducing waste and cost.

Energy Efficiency: Developing reactions that proceed under milder conditions (e.g., room temperature) to minimize energy consumption.

Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product.

The on-demand synthesis of organozinc reagents using continuous flow technologies also represents a significant step towards safer and more sustainable chemical processes. researchgate.net

Advanced Mechanistic Elucidation Techniques

A deep understanding of reaction mechanisms is paramount for the rational design of new and improved synthetic methods. Future research will increasingly rely on advanced analytical techniques to probe the intricate details of reactions involving this compound.

In situ monitoring techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, can provide real-time information on the formation and consumption of reactants, intermediates, and products. morressier.comuni-muenchen.de These studies can help to identify key catalytic species and elucidate the elementary steps of the reaction mechanism, including oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Computational modeling, including density functional theory (DFT) calculations, will also play a crucial role in complementing experimental studies. These theoretical approaches can provide insights into reaction pathways, transition state structures, and the influence of ligands and substrates on reactivity.

By combining these advanced experimental and computational techniques, researchers can gain a comprehensive understanding of the factors that govern the efficiency and selectivity of reactions involving this compound, paving the way for the development of next-generation catalytic systems.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-cyanophenylzinc iodide, and how can purity be ensured?

- Methodology : React zinc metal with 3-cyanophenyl iodide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon/nitrogen). Monitor reaction progress via quenching aliquots in deuterated solvents for <sup>1</sup>H NMR analysis. Purify via filtration under inert conditions to remove unreacted zinc, followed by solvent evaporation under reduced pressure. Purity is confirmed by iodometric titration or <sup>13</sup>C NMR to quantify residual halides .

- Key Considerations : Use freshly activated zinc to avoid oxide layers. Solvent dryness is critical to prevent hydrolysis of the organozinc reagent.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aryl proton environments and confirm cyanophenyl group integrity. Use deuterated THF for solubility.

- Mass Spectrometry (ESI-TOF) : Confirm molecular ion peaks (e.g., [C₇H₄INZn]<sup>+</sup>).

- X-ray Diffraction (XRD) : Resolve crystal structure and Zn coordination geometry (if crystalline).

Q. What are the primary applications of this compound in organic synthesis?

- Cross-Coupling Reactions : Participate in Negishi couplings with aryl halides to form biaryl systems. Example: Coupling with 2-bromopyridine yields 3-cyanophenylpyridine, a precursor for pharmaceutical intermediates.

- Mechanistic Insight : The cyano group enhances electrophilicity, facilitating transmetallation with palladium catalysts. Monitor reaction kinetics via GC-MS to optimize stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound-mediated couplings?

- Experimental Design :

- Solvent Screening : Compare THF, DMF, and ethers for stability and reactivity. THF typically provides optimal Lewis acidity for Zn.

- Catalyst Optimization : Test Pd(PPh3)4, Pd(dba)2, and Buchwald-Hartwig ligands. Lower catalyst loading (1–2 mol%) reduces side reactions.

- Temperature Gradients : Reactions at 60–80°C often balance rate and decomposition.

Q. How do electronic effects of the cyano group influence the reactivity of this compound compared to halogenated analogs?

- Comparative Studies :

- Electron-Withdrawing Effect : The cyano group reduces electron density at the zinc center, accelerating transmetallation but increasing sensitivity to moisture. Compare with 3-chlorophenylzinc iodide via Hammett substituent constants (σpara for CN = +0.66 vs. Cl = +0.23).

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with Pd catalysts.

Q. What strategies mitigate decomposition pathways during storage or handling of this compound?

- Stability Protocols :

- Storage : Solutions in THF at –20°C under argon retain >90% activity for 1 month. Avoid freeze-thaw cycles.

- Additives : Add 1–5% hexamethylphosphoramide (HMPA) to stabilize the zinc center.

- Analytical Monitoring : Track decomposition via <sup>19</sup>F NMR (if fluorinated analogs are present) or iodometric assays .

Q. How can computational modeling predict novel reaction pathways for this compound?

- Methods :

- DFT Calculations : Simulate transition states in Gaussian 09 using B3LYP/6-31G(d) basis sets. Focus on Zn–C bond dissociation energies.

- Molecular Dynamics : Model solvent effects on aggregation states (e.g., THF vs. toluene).

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported catalytic efficiencies for this compound?

- Troubleshooting Framework :

Reagent Purity : Verify zinc activation (e.g., via HCl etching) and aryl iodide purity (HPLC >99%).

Catalyst Source : Compare commercial vs. in-house synthesized Pd catalysts for ligand contamination.

Reproducibility : Share raw data (e.g., NMR spectra, chromatograms) via open-access platforms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。